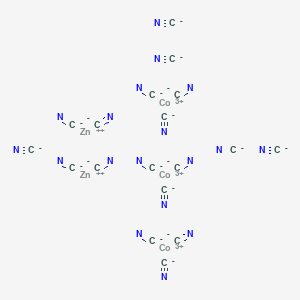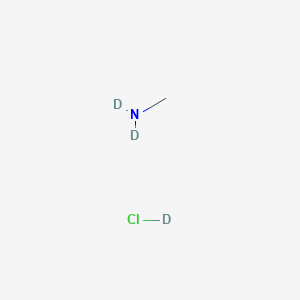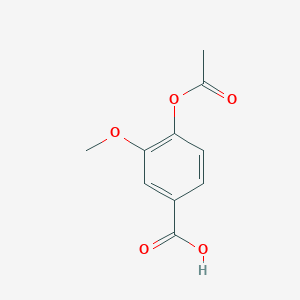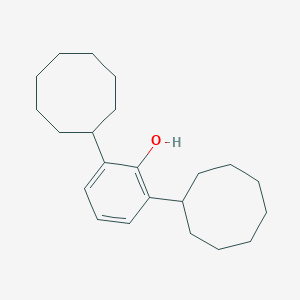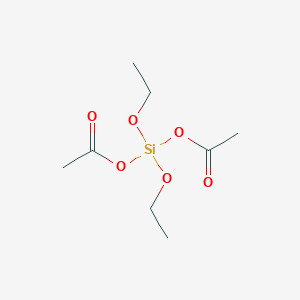
2-Chloro-3-(4-methylphenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-chlorophenylpropene, is a common organic compound used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pleasant odor. 4-methyl-2-chlorophenylpropene is a highly reactive compound, and thus is often used in lab experiments to study a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial Agents
The compound has potential applications in the development of novel antimicrobial agents. Its derivatives have been studied for their inhibitory activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains . The presence of certain moieties in the compound’s structure can significantly increase its antimicrobial efficacy.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, this compound serves as a valuable intermediate for synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals . Its reactivity allows for the construction of complex molecular architectures necessary for biological activity.
Chemical Industry: Synthesis of Isocyanates
Isocyanates are important in producing polyurethane foams, elastomers, and coatings. “2-Chloro-3-(4-methylphenyl)-1-propene” can be utilized in synthesizing isocyanates, which are intermediates in these production processes .
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXKUMKPRPSCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608391 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14568-97-9 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)

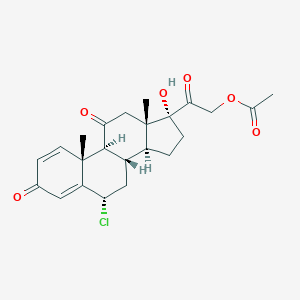

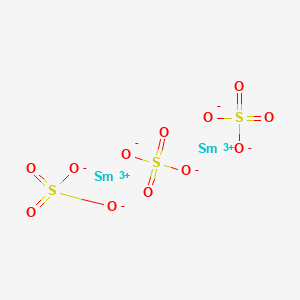
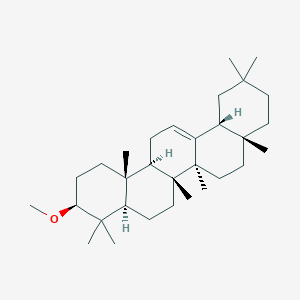
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
